molecular formula C15H10ClN3O2 B12137612 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12137612
M. Wt: 299.71 g/mol
InChI Key: UAAVMFRUGLNLTM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-chloro group and a 4-phenyl-1,2,5-oxadiazol-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The chloro group on the benzamide can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: LiAlH₄, NaBH₄

    Bases: TEA, pyridine, NaH, K₂CO₃

    Catalysts: Palladium (Pd) for coupling reactions

Major Products

    Oxidation: Formation of phenolic derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted benzamides

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It can act as an antimicrobial, anticancer, or anti-inflammatory agent. Research has indicated that derivatives of oxadiazoles exhibit significant activity against various pathogens and cancer cell lines .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity or modulation of receptor function . The chloro and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms. They exhibit similar biological activities but may have different pharmacokinetic properties.

    Benzamides: Compounds with a benzamide core but different substituents. They are widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific combination of the oxadiazole ring and the benzamide core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H10ClN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)

InChI Key

UAAVMFRUGLNLTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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